![molecular formula C7H7NO2S B13151695 2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
2-Methyl-5-[(E)-2-nitroethenyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[(E)-2-nitroethenyl]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound is characterized by the presence of a methyl group at the second position and a nitroethenyl group at the fifth position, making it a unique derivative of thiophene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(E)-2-nitroethenyl]thiophene can be achieved through various methods. One common approach involves the condensation reaction of 2-methylthiophene with nitroethene under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and yields high quantities of the desired product. For specific derivatives like this compound, additional steps such as nitration and alkylation may be required to introduce the nitro and methyl groups, respectively .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-[(E)-2-nitroethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Methyl-5-[(E)-2-aminoethenyl]thiophene.
Reduction: Formation of 2-Methyl-5-[(E)-2-aminoethenyl]thiophene.
Substitution: Formation of various substituted thiophenes depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[(E)-2-nitroethenyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Wirkmechanismus
The mechanism of action of 2-Methyl-5-[(E)-2-nitroethenyl]thiophene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiophene: Lacks the nitroethenyl group, making it less reactive.
5-Nitrothiophene: Lacks the methyl group, affecting its chemical properties.
2,5-Dimethylthiophene: Contains two methyl groups, altering its reactivity and applications.
Uniqueness
2-Methyl-5-[(E)-2-nitroethenyl]thiophene is unique due to the presence of both a methyl and a nitroethenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H7NO2S |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
2-methyl-5-[(E)-2-nitroethenyl]thiophene |
InChI |
InChI=1S/C7H7NO2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ |
InChI-Schlüssel |
IGZZBRRQXUHTKJ-SNAWJCMRSA-N |
Isomerische SMILES |
CC1=CC=C(S1)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(S1)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)

amine](/img/structure/B13151624.png)

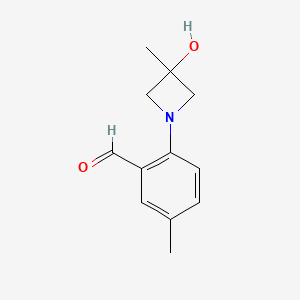
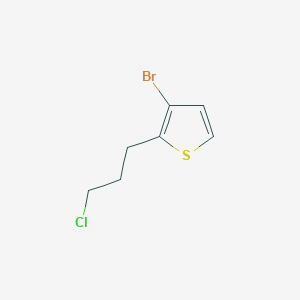
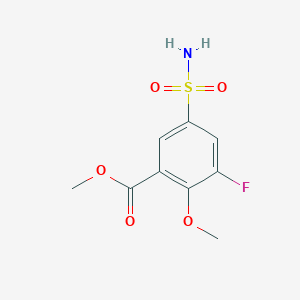
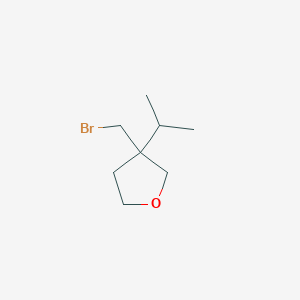

![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)
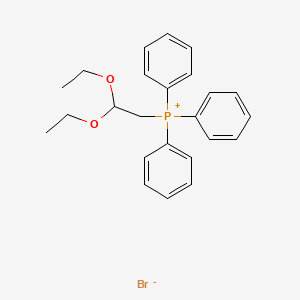
![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
